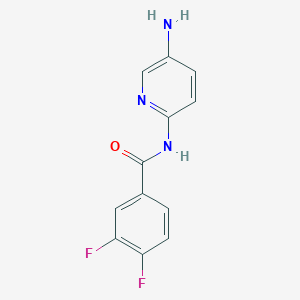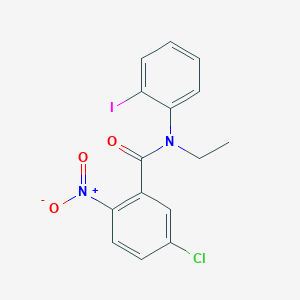oxophosphanium CAS No. 828265-17-4](/img/structure/B14208320.png)
[Cyclohexyl(difluoro)methyl](hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(difluoro)methyloxophosphanium is a chemical compound with the molecular formula C₇H₁₁F₂O₂P It is known for its unique structure, which includes a cyclohexyl group, difluoromethyl group, and a hydroxy oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(difluoro)methyloxophosphanium typically involves the reaction of cyclohexyl-containing precursors with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethylphosphine oxide as a starting material, which undergoes a series of reactions to introduce the cyclohexyl and hydroxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(difluoro)methyloxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Cyclohexyl(difluoro)methyloxophosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl(difluoro)methyloxophosphanium involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the hydroxy and oxophosphanium moieties can engage in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphosphine oxide: Similar in structure but lacks the difluoromethyl group.
Difluoromethylphosphine oxide: Contains the difluoromethyl group but lacks the cyclohexyl group.
Hydroxyphosphine oxide: Contains the hydroxy group but lacks the cyclohexyl and difluoromethyl groups.
Uniqueness
Cyclohexyl(difluoro)methyloxophosphanium is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
828265-17-4 |
|---|---|
Molecular Formula |
C7H12F2O2P+ |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
[cyclohexyl(difluoro)methyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C7H11F2O2P/c8-7(9,12(10)11)6-4-2-1-3-5-6/h6H,1-5H2/p+1 |
InChI Key |
YSDBAHUGIKETOD-UHFFFAOYSA-O |
Canonical SMILES |
C1CCC(CC1)C(F)(F)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]](/img/structure/B14208263.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-](/img/structure/B14208273.png)
![2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde](/img/structure/B14208278.png)
![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)


![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)


